molecular formula C14H8N2S B099229 2-(4-Cyanophenyl)benzothiazole CAS No. 17930-02-8

2-(4-Cyanophenyl)benzothiazole

Cat. No. B099229
CAS RN: 17930-02-8
M. Wt: 236.29 g/mol
InChI Key: FOURLJNIFQPOFD-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)benzothiazole is a compound that belongs to the benzothiazole family, which has been extensively studied due to its potent and selective antitumor properties. The core structure of benzothiazoles, particularly those substituted at the 2-position with an amino group, has shown significant biological activity against various cancer cell lines, including breast, ovarian, renal, and colon cancer cells . The antitumor activity of these compounds is often associated with their ability to be metabolized into reactive species that can form DNA adducts, leading to cell death .

Synthesis Analysis

The synthesis of benzothiazoles, including those with substitutions at the 2-position, typically involves the cyclization of precursor thiobenzanilides or the reaction of o-aminothiophenol disulfides with substituted benzaldehydes . For instance, the Jacobsen cyclization has been used to produce fluorinated 2-(4-aminophenyl)benzothiazoles, which are closely related to the cyanophenyl variant . Modifications to this process have allowed for the synthesis of pure samples of target compounds, which are crucial for pharmaceutical development .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole ring system with a cyanophenyl group at the 2-position. The presence of substituents on the benzothiazole nucleus, such as fluorine atoms or methyl groups, can significantly affect the compound's biological activity and metabolic profile . Quantum mechanical computations of the electronic structures of benzothiazoles have been used to predict the metabolism and reactivity of these compounds, suggesting that the active intermediates may be nitrenium ions .

Chemical Reactions Analysis

The antitumor activity of benzothiazoles is closely linked to their metabolic transformations, which involve cytochrome P450 enzymes, particularly CYP1A1 . These enzymes can biotransform benzothiazoles into active metabolites that are capable of forming DNA adducts . The formation of DNA adducts is a crucial step in the antitumor mechanism of these compounds, as it can lead to apoptotic cell death . Additionally, the metabolic formation of C- and N-oxidation products of benzothiazoles has been investigated to understand the role of metabolic oxidation in their mode of action .

Physical and Chemical Properties Analysis

Benzothiazoles, including the 2-(4-Cyanophenyl) variant, exhibit a range of physical and chemical properties that are influenced by their molecular structure. The introduction of substituents such as fluorine atoms can block the generation of inactive metabolites and enhance the compound's antitumor activity . The physicochemical properties of benzothiazoles, such as solubility and stability, are important considerations for their pharmaceutical development and clinical application . Prodrugs of benzothiazole derivatives have been synthesized to improve bioavailability and overcome poor physicochemical properties .

Scientific Research Applications

Antitumor Properties

  • Novel 2-(4-aminophenyl)benzothiazoles, structurally related to 2-(4-Cyanophenyl)benzothiazole, show potent antitumor properties both in vitro and in vivo, particularly against human mammary carcinoma cell lines. These compounds induce and are biotransformed by cytochrome P450 1A1, leading to the formation of active metabolites, and are explored for potential clinical evaluation (Bradshaw et al., 2002).
  • Amino acid conjugation to 2-(4-aminophenyl)benzothiazoles, a close variant, enhances their water solubility and stability, making them suitable for in vivo preclinical evaluation (Bradshaw et al., 2002).

Mechanism of Action and Resistance

  • The mechanism of action of 2-(4-aminophenyl)benzothiazoles involves the selective uptake into sensitive cells, binding to the Arylhydrocarbon Receptor (AhR), induction of CYP1A1, and formation of DNA adducts resulting in cell death. This understanding has played a crucial role in drug development, including the synthesis of fluorinated analogs to enhance effectiveness (Bradshaw & Westwell, 2004).

Diagnostic and Therapeutic Potential

  • The benzothiazole scaffold, including this compound, is identified as an important pharmacophore in diagnostic and therapeutic settings, especially in the context of Alzheimer's disease and as antitumor agents. The synthetic accessibility and diverse pharmacological properties of these compounds make them significant in drug discovery (Weekes & Westwell, 2009).

Pharmaceutical Applications

  • Benzothiazole compounds, including this compound, are widely used in medicinal chemistry due to their extensive pharmaceutical applications, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their structural simplicity and diverse therapeutic potential highlight their importance in drug development (Kamal et al., 2015).

Safety and Hazards

The safety data sheet for 2-(4-Cyanophenyl)benzothiazole indicates that it is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research on 2-(4-Cyanophenyl)benzothiazole and other benzothiazole derivatives is ongoing, with a focus on developing more potent biologically active benzothiazole-based drugs . The synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer’s disease is one of the recent research directions .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOURLJNIFQPOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363755
Record name 4-(1,3-benzothiazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17930-02-8
Record name 4-(1,3-benzothiazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

44.6 g (0.34 mol) of 4-cyanobenzaldehyde and 54.4 g (0.64 mol) of o-aminobenzenethiol were dissolved in 300 ml of dimethyl sulfoxide, and the temperature of the solution was raised to 140° C. The produced water and the dimethyl sulfoxide were distilled off. After heating for one hr, the residue was cooled, water was added thereto, and the resultant precipitate was collected by filtration and washed with ethanol. The crude crystal thus obtained was recrystallized from ethyl acetate to give 2-(4'-cyanophenyl)benzothiazole. 22.4 g (0.095 mol) of the compound was dissolved in 250 ml of acetic acid, and 18.6 g (0.116 mol) of bromine was dropwise added thereto. As soon as bromine was added, a yellow bromine adduct was produced. Subsequently, 150 ml of water was added, and the mixture was stirred at 80° C. for 2 hr. It was then cooled, and the resultant precipitate was collected by filtration and washed with ethanol. The crude product thus obtained was recrystallized from ethyl acetate.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
54.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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